![molecular formula C11H23Cl3N4O3 B2401984 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate CAS No. 496808-07-2](/img/structure/B2401984.png)
2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate
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Overview
Description
The compound “2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The pyridin-2-yl group is a common aromatic ring system that can participate in various chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance solubility, while the pyridine ring could contribute to its stability and reactivity .Scientific Research Applications
- Findings :
Serotonin Reuptake Inhibition (SSRIs)
FGFR (Fibroblast Growth Factor Receptor) Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin (5-HT) reuptake system . This system plays a crucial role in regulating mood and is often the target of antidepressant medications .
Mode of Action
The compound interacts with the serotonin reuptake system by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The compound’s action on the serotonin reuptake system affects several downstream pathways. For instance, it can influence mood regulation, sleep, appetite, and other physiological processes that are modulated by serotonergic neurotransmission .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties. It is stable in human liver microsomes, suggesting that it may have a favorable metabolic profile . .
Result of Action
The inhibition of serotonin reuptake by the compound can lead to an overall increase in serotonergic neurotransmission. This can result in antidepressant effects, as seen in studies where the compound effectively counteracted the depletion of hypothalamic serotonin induced by para-chloroamphetamine (PCA) and reduced immobility time in the forced swim test (FST) in rats .
properties
IUPAC Name |
2-piperazin-1-yl-N-pyridin-2-ylacetamide;dihydrate;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.3ClH.2H2O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10;;;;;/h1-4,12H,5-9H2,(H,13,14,16);3*1H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDIMFGXFMTPTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=N2.O.O.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964340 |
Source
|
Record name | 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate | |
CAS RN |
496808-07-2 |
Source
|
Record name | 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496808-07-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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